[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate
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Overview
Description
[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring and an acetate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate typically involves the reaction of 4-aminophenyl acetate with 2,4-dioxo-1H-pyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves scaling up the reaction conditions, using automated reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC). The industrial production methods focus on cost-effectiveness, safety, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate enzyme mechanisms and to develop new biochemical assays.
Medicine
In medicine, this compound is explored for its therapeutic potential. It is being researched for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. The pathways involved include the disruption of enzyme-substrate interactions and the alteration of enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, [4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate exhibits unique properties due to its pyrimidine ring and acetate group. These structural features contribute to its distinct reactivity and potential applications. While cetylpyridinium chloride and domiphen bromide are primarily used as antimicrobial agents, this compound is explored for its broader applications in enzyme inhibition and material science.
Properties
IUPAC Name |
[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-7(17)21-9-4-2-8(3-5-9)11(18)15-10-6-14-13(20)16-12(10)19/h2-6H,1H3,(H,15,18)(H2,14,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKBQFLQRSLENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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